molecular formula C42H45ClN8O7S B12505297 d BET6; d-BET6

d BET6; d-BET6

Cat. No.: B12505297
M. Wt: 841.4 g/mol
InChI Key: JGQPZPLJOBHHBK-UHFFFAOYSA-N
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Description

dBET6, also known as d-BET6, is a highly potent, selective, and cell-permeable degrader of bromodomain and extraterminal domain (BET) proteins. It is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system. BET proteins are epigenetic readers that play a crucial role in regulating gene expression and are involved in various cellular processes, including inflammation and cancer .

Preparation Methods

dBET6 is synthesized using PROTAC technology, which involves linking a BET inhibitor to a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

dBET6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include the BET inhibitor, E3 ligase ligand, and appropriate solvents and reaction conditions for the synthesis and degradation processes.

Scientific Research Applications

dBET6 has a wide range of scientific research applications, including:

Mechanism of Action

dBET6 exerts its effects through the following mechanism:

Comparison with Similar Compounds

dBET6 is unique among BET inhibitors due to its PROTAC-based mechanism of action, which leads to the degradation of BET proteins rather than merely inhibiting their activity. Similar compounds include:

dBET6 stands out due to its high potency, selectivity, and cell permeability, making it a valuable tool for research in various fields.

Properties

Molecular Formula

C42H45ClN8O7S

Molecular Weight

841.4 g/mol

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)

InChI Key

JGQPZPLJOBHHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

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